MRK-952

NUDT5 SPR Kd

NUDT5 target validation fails with pan-NUDIX inhibitors due to high homology within the family. MRK-952 solves this: a selective chemical probe with demonstrated specificity. • SPR: Kd 31 ± 18 nM to human NUDT5; IC50 85 nM (AMP-Glo). • No detectable binding to 11 other NUDT members (MTH1, NUDT15, etc.). • Co-crystal structure (PDB: 8PTT) available. • Matched inactive control (MRK-952-NC) for on-target pharmacology. BenchChem supplies this SGC/MSD-developed tool for orthogonal validation with TH5427.

Molecular Formula C20H20ClF3N6
Molecular Weight 436.9 g/mol
Cat. No. B10860786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRK-952
Molecular FormulaC20H20ClF3N6
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)N3CCC4(C3)CCN(C4)C5=CC(=C(C=C5)C(F)(F)F)Cl
InChIInChI=1S/C20H20ClF3N6/c1-28-12-27-17-16(28)18(26-11-25-17)30-7-5-19(10-30)4-6-29(9-19)13-2-3-14(15(21)8-13)20(22,23)24/h2-3,8,11-12H,4-7,9-10H2,1H3/t19-/m1/s1
InChIKeyCAPZLSKZPWSIKV-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRK-952: NUDT5 Chemical Probe


MRK-952 is a small-molecule chemical probe that acts as an inhibitor of NUDT5 (Nudix hydrolase 5), a member of the NUDIX family of enzymes involved in nucleotide metabolism and cellular homeostasis [1]. Developed collaboratively by the Structural Genomics Consortium (SGC) and MSD, this compound belongs to a chemotype that is complementary to the previously reported TH5427 scaffold [2]. MRK-952 binds directly to human NUDT5 with a dissociation constant (Kd) of 31 ± 18 nM as measured by surface plasmon resonance (SPR) and exhibits an IC50 of 85 nM in an AMP-Glo enzymatic assay [1][2].

MRK-952: NUDIX Inhibitor Specificity


The NUDIX hydrolase superfamily comprises over 20 human enzymes with diverse substrate specificities and biological functions, ranging from DNA damage repair (MTH1/NUDT1) to RNA decapping (NUDT2/20) and nuclear ATP synthesis (NUDT5) [1]. Consequently, an inhibitor optimized for one family member does not translate to efficacy or selectivity against another. For instance, the NUDT5 inhibitor MRK-952 shows no detectable binding to a panel of 11 other NUDT family members when tested by SPR, underscoring that even close homologs within the same enzyme class exhibit distinct binding-site topographies [2]. Generic substitution with a pan-NUDIX inhibitor or an uncharacterized analog would therefore compromise target specificity, confound experimental interpretation, and invalidate mechanism-of-action studies that rely on precise chemical biology tools.

MRK-952 vs. NUDT5 Inhibitors


Binding Affinity vs. TH5427

MRK-952 exhibits a Kd of 31 ± 18 nM for NUDT5 as determined by surface plasmon resonance (SPR) [1]. In comparison, the previously reported NUDT5 inhibitor TH5427 has a reported enzymatic IC50 of 29 nM but lacks publicly available SPR binding data . While both compounds demonstrate potent inhibition in the low nanomolar range, the availability of direct binding data for MRK-952 provides a more rigorous quantitative foundation for target engagement studies.

NUDT5 SPR Kd

NUDT5 Selectivity Across NUDIX Family

In a comprehensive selectivity assessment using SPR, MRK-952 showed no detectable binding to 11 other NUDT family members (including MTH1/NUDT1 and NUDT15), confirming its high specificity for NUDT5 [1]. In contrast, TH588 is a potent MTH1 inhibitor (IC50 = 5 nM) and TH1760 targets NUDT15 (IC50 = 25 nM) . This class-level distinction highlights that MRK-952 is uniquely suited for experiments requiring exclusive NUDT5 modulation without cross-reactivity to other NUDIX hydrolases.

NUDIX selectivity NUDT5 SPR

Cellular Potency vs. Fluvoxamine

MRK-952 achieves a cellular EC50 of 23.5 ± 4 nM in a nanoBRET target engagement assay, demonstrating potent on-target activity in a live-cell context [1]. In contrast, the repurposed antidepressant fluvoxamine, identified as a NUDT5 inhibitor, exhibits a cellular IC50 of 53.86 ± 0.05 µM in MCF-7 cells, which is over 2,000-fold weaker [2]. The stark difference in cellular potency underscores that MRK-952 is a far more effective tool for probing NUDT5 function in physiologically relevant settings.

NUDT5 cellular EC50 target engagement

Matched Negative Control

MRK-952 is supplied alongside a structurally related negative control compound, MRK-952-NC, which is >100-fold less active (IC50 = 10 µM in AMP-Glo assay) [1][2]. This matched pair enables rigorous experimental design by distinguishing on-target pharmacology from off-target effects. Neither TH5427 nor fluvoxamine is documented to have a publicly available, well-characterized inactive control analog.

chemical probe negative control NUDT5

X-Ray Crystal Structure of NUDT5 Complex

The co-crystal structure of MRK-952 bound to human NUDT5 has been solved by X-ray diffraction at 2.5 Å resolution (PDB ID: 8PTT) [1]. This atomic-level detail reveals the precise binding mode and key intermolecular interactions that confer selectivity for NUDT5. While a structure of TH5427 bound to NUDT5 has also been reported (PDB: 5NQR), the availability of an orthogonal chemotype with a distinct binding pose enables structure-guided optimization and provides a valuable comparator for understanding NUDT5 ligandability.

crystal structure NUDT5 MRK-952

Scaffold Complementarity to TH5427

According to the SGC, the MRK-952 chemotype was designed to complement the TH5427 scaffold reported by Helleday and colleagues [1]. This intentional diversification mitigates the risk of scaffold-dependent artifacts and provides the research community with two structurally distinct tool compounds for orthogonal validation of NUDT5-dependent biology. In contrast, many published NUDT5 inhibitors lack a well-documented alternative chemotype with comparable potency and selectivity.

chemical probe chemotype NUDT5

MRK-952: Recommended Applications


Target Validation for NUDT5

MRK-952 is ideally suited for academic and biopharmaceutical target validation programs investigating the role of NUDT5 in disease models. Its defined cellular potency (EC50 = 23.5 nM) and the availability of a matched inactive control (MRK-952-NC) enable rigorous demonstration of on-target pharmacology [1]. The co-crystal structure (PDB: 8PTT) further supports medicinal chemistry efforts aimed at lead optimization or the development of chemical probes with improved drug-like properties [2].

NUDIX Selectivity Profiling

Investigators studying the functional divergence of the NUDIX hydrolase family should prioritize MRK-952 when experimental outcomes depend on exclusive NUDT5 inhibition. Its demonstrated lack of binding to 11 other NUDT members (SPR) ensures that phenotypic observations are not confounded by cross-reactivity with MTH1, NUDT15, or other related enzymes [1]. This specificity contrasts with inhibitors like TH588 (MTH1) or TH1760 (NUDT15), which target distinct family members [2].

Orthogonal Chemotype Validation

MRK-952, in combination with the structurally distinct inhibitor TH5427, provides a powerful orthogonal pair for validating NUDT5-dependent biological pathways. Because the two compounds share a common target but possess unrelated chemical scaffolds, concordant results from independent treatments significantly reduce the likelihood of compound-specific artifacts [1]. This approach is a best practice in chemical biology for de-risking mechanistic conclusions.

Structure-Guided Drug Design

The high-resolution co-crystal structure of MRK-952 bound to NUDT5 (PDB: 8PTT) offers a rational starting point for structure-based drug design targeting nuclear ATP synthesis or ADP-ribose metabolism [1]. Compared to starting from a less well-characterized hit, this structural information can accelerate the identification of key binding interactions and guide the design of analogs with improved affinity, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

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